Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate
Description
Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate is a pyrimidine derivative featuring two 2,2,2-trifluoroethoxy substituents at the 4- and 6-positions of the pyrimidine ring. A methylthio group (-SCH2-) bridges the 2-position of the pyrimidine to an ethanoate ester moiety.
Properties
IUPAC Name |
methyl 2-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O4S/c1-22-10(21)4-25-3-7-19-8(23-5-11(13,14)15)2-9(20-7)24-6-12(16,17)18/h2H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHSRAUOJJYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=NC(=CC(=N1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate typically involves the reaction of substituted pyrimidine-2-thiol with a chloromethyl derivative in the presence of sodium methoxide . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloromethyl group, resulting in the formation of the desired product. The reaction conditions generally include a solvent such as methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range0-50°C.
Substitution: Various nucleophiles such as amines or thiols; temperature range25-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted trifluoroethoxy groups.
Scientific Research Applications
Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy groups and pyrimidine ring enable it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Biological Activity
Methyl 2-[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]ethanoate (CAS Number: 886762-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its insecticidal and antifungal properties, as well as its mechanism of action and structure-activity relationships.
- Molecular Formula : C₁₄H₁₈F₆N₂O₄S
- Molecular Weight : 440.29 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with two trifluoroethoxy groups and a methylthio group, which is crucial for its biological activity.
Insecticidal Activity
Research indicates that compounds containing the pyrimidine ring with trifluoroethoxy substituents exhibit notable insecticidal properties. Specifically:
- Activity Against Pests : this compound has been tested against various agricultural pests such as Helicoverpa zea (corn earworm) and Spodoptera exigua (beet armyworm) .
- Efficacy : At a concentration of 50 µg/mL, the compound demonstrated significant larvicidal activity. The structure-activity relationship suggests that the presence of trifluoroethoxy groups enhances mortality rates among target insects .
Antifungal Activity
The compound also shows promise in antifungal applications:
- Mechanism of Action : The antifungal activity is attributed to the ability of the pyrimidine ring to interfere with fungal cell wall synthesis and function. This is particularly relevant for compounds with electron-withdrawing groups that enhance bioactivity .
- Comparative Studies : In studies comparing various derivatives, those with trifluoroethoxy substituents exhibited superior antifungal activity against common pathogens .
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing efficacy:
| Compound Structure | Activity Type | Observed Efficacy |
|---|---|---|
| Pyrimidine + Trifluoroethoxy | Insecticidal | High at 50 µg/mL |
| Pyrimidine + Alkyl Substituents | Antifungal | Moderate to Low |
The presence of halogen or trifluoroethyl groups at specific positions on the pyrimidine ring enhances both insecticidal and antifungal activities. Conversely, longer alkyl chains tend to reduce efficacy .
Case Studies
- Insecticidal Efficacy Study :
- Antifungal Activity Assessment :
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate)
- Core Structure : Triazine ring (vs. pyrimidine in the target compound).
- Substituents: 2,2,2-Trifluoroethoxy at position 6; dimethylamino at position 3.
- Functional Groups: Sulfonylurea linkage (herbicidal activity) vs. methylthio-ethanoate ester.
- Key Differences : The triazine core in triflusulfuron methyl ester confers herbicidal activity via acetolactate synthase (ALS) inhibition, while the pyrimidine core in the target compound may exhibit distinct bioactivity due to differing electronic and steric profiles .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Core Structure : Pyrimidine ring with methyl and thietan-3-yloxy substituents.
- Functional Groups : Thioether linkage and ethyl ester (vs. methyl ester in the target compound).
- Ethyl esters generally exhibit lower aqueous solubility than methyl esters, impacting bioavailability .
Pharmaceutical Derivatives with Trifluoroethoxy Groups
Lansoprazole and Related Impurities
- Lansoprazole : A benzimidazole-based proton pump inhibitor (PPI) with a trifluoroethoxy-substituted pyridine ring.
- Impurity C (EP): 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphanyl]-1H-benzimidazole. Structural Comparison: Shares the trifluoroethoxy group but lacks the pyrimidine core. The sulphanyl (-S-) linkage in Impurity C contrasts with the methylthio-ethanoate group in the target compound. Functional Impact: Sulphanyl groups in PPIs are prone to oxidation to sulfoxides (active metabolites), whereas methylthio groups may offer greater metabolic stability .
Dexlansoprazole
- Structure : (R)-enantiomer of lansoprazole sulfoxide.
- Key Feature : Sulfinyl group (-SO-) critical for binding to H+/K+-ATPase.
Recent Patent Derivatives (2024)
A 2024 patent application (EP 4 374 877 A2) describes spirocyclic compounds with trifluoromethyl-substituted pyrimidines, e.g.,
- Example Compound: (2S)-2-[2-[2,3-difluoro-4-[[...]-6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid.
- Comparison : The trifluoromethyl group on pyrimidine enhances electron-withdrawing effects compared to trifluoroethoxy. This may influence binding affinity in enzyme targets (e.g., kinases) but reduce solubility .
Data Tables
Table 1: Physicochemical and Structural Comparison
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| 2,2,2-Trifluoroethoxy | Strong EWG | High | Moderate-High |
| Trifluoromethyl | Very Strong EWG | Very High | High |
| Thietan-3-yloxy | Moderate EWG | Moderate | Low (Oxidation) |
| Sulphanyl (-S-) | Weak EWG | Moderate | Low (Oxidation) |
Research Findings and Implications
- Trifluoroethoxy vs. Trifluoromethyl : The 2,2,2-trifluoroethoxy group in the target compound balances lipophilicity and solubility better than trifluoromethyl, making it more suitable for formulations requiring moderate bioavailability .
- Thioether Stability: The methylthio-ethanoate linkage likely resists oxidative metabolism better than sulphanyl groups in PPIs, suggesting utility in long-acting agrochemicals .
- Agrochemical Potential: Structural parallels with triflusulfuron methyl ester imply herbicidal activity via ALS inhibition, though pyrimidine cores may target different enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
